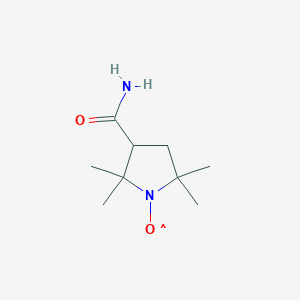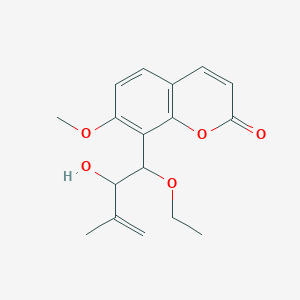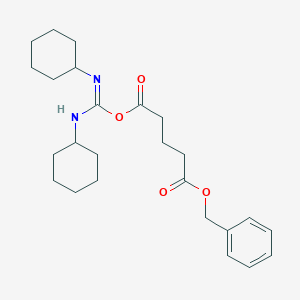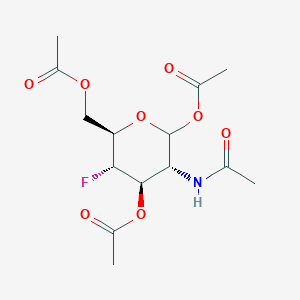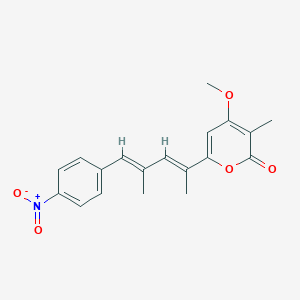
Luteoreticulin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis and geometrical configuration of luteoreticulin have been thoroughly investigated. A study by Suzuki and Inoue (1976) demonstrated the (2E,4E)-configuration of 2,4-Dimethyl-5-(p-nitrophenyl)penta-2,4-dienoic acid and related compounds through nuclear Overhauser effect experiments. The structure and stereochemistry of luteoreticulin were confirmed through synthesis from the acid via ring closure, providing a clear pathway for its chemical synthesis (Suzuki & Inoue, 1976).
Molecular Structure Analysis
Luteoreticulin's molecular structure is characterized by its nitro-substituted polyketide nature, which is uncommon among natural compounds. The rational design of modular polyketide synthases has allowed for the morphing of the aureothin pathway into a luteoreticulin assembly line, highlighting the complex and modular nature of its synthesis pathway (Sugimoto et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of luteoreticulin are closely tied to its nitro-substituted polyketide structure. Through genetic recombination and domain exchanges, the modular polyketide synthase (PKS) has been reprogrammed to produce luteoreticulin, showcasing its unique chemical reactivity and potential for synthetic biology applications (Sugimoto et al., 2014).
Physical Properties Analysis
The physical properties of luteoreticulin, such as solubility, melting point, and crystalline structure, are determined by its molecular configuration. However, detailed studies specifically focusing on the physical properties of luteoreticulin are limited, suggesting an area for further research.
Chemical Properties Analysis
Luteoreticulin's chemical properties, including reactivity with other compounds, stability, and degradation pathways, are influenced by its nitro-substituted polyketide structure. The synthesis and structure-activity relationship studies provide insights into its reactivity and potential applications in various fields, including as a target for drug discovery due to its unique structural features (Ishibashi et al., 1994).
Wissenschaftliche Forschungsanwendungen
Luteoreticulin is a nitro-containing metabolite of Streptomyces luteoreticuli . There is a study on the synthesis and geometrical configuration of Luteoreticulin , but it does not provide specific applications.
Luteoreticulin is a rare nitrophenyl pyranone closely related to aureothin, neoaureothin and its unusual photoisomers SNF4435C and SNF4435D . Here are some potential applications based on the information available:
-
Antitumor Agent
-
Immunosuppressive Agent
-
Reversal of Multi-Drug Resistance
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-6-[(2E,4E)-4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-12(10-15-5-7-16(8-6-15)20(22)23)9-13(2)17-11-18(24-4)14(3)19(21)25-17/h5-11H,1-4H3/b12-10+,13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCHGEJHIFBBOR-DSEBWEOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(OC1=O)C(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(OC1=O)/C(=C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Luteoreticulin | |
CAS RN |
22388-89-2 | |
| Record name | Luteoreticulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022388892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




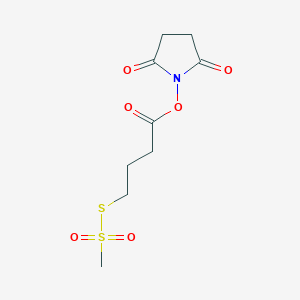
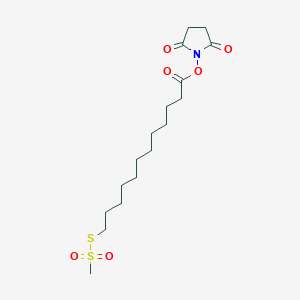
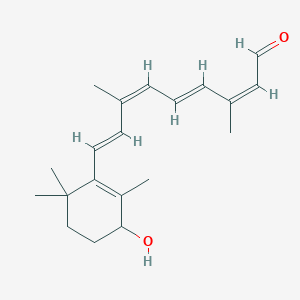
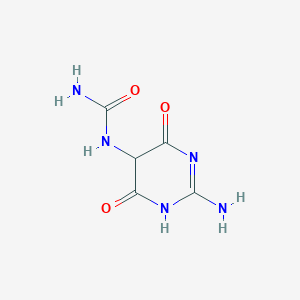
![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)
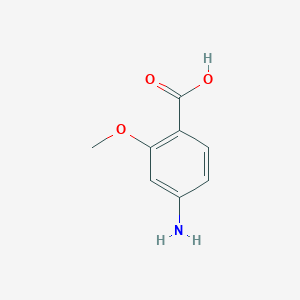
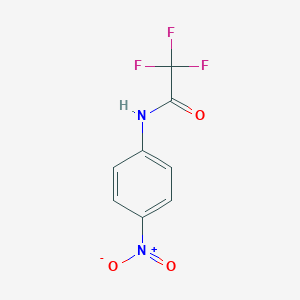
![2-[Methoxy(naphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B15979.png)
![[N-(2-Maleimidoethyl]diethylenetriaminepentaacetic Acid, Monoamide](/img/structure/B15981.png)
